5-[(2,3-dimethylphenyl)amino]-5-oxopentanoic acid
Description
5-[(2,3-Dimethylphenyl)amino]-5-oxopentanoic acid is a substituted pentanoic acid derivative characterized by a 2,3-dimethylphenyl group attached via an amide linkage to the γ-ketone position of the pentanoic acid backbone.
Properties
IUPAC Name |
5-(2,3-dimethylanilino)-5-oxopentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c1-9-5-3-6-11(10(9)2)14-12(15)7-4-8-13(16)17/h3,5-6H,4,7-8H2,1-2H3,(H,14,15)(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSLOWUHQZUZPKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CCCC(=O)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-[(2,3-dimethylphenyl)amino]-5-oxopentanoic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound features a distinctive structure characterized by a pentanoic acid backbone with an amino group substituted by a 2,3-dimethylphenyl moiety. This structural configuration is believed to influence its biological interactions.
The biological activity of 5-[(2,3-dimethylphenyl)amino]-5-oxopentanoic acid is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound has been shown to inhibit various enzymes, which may play a role in modulating metabolic pathways.
- Receptor Binding : It exhibits binding affinity to certain receptors, potentially influencing signaling pathways involved in inflammation and neuroprotection.
Antioxidant Activity
Research indicates that 5-[(2,3-dimethylphenyl)amino]-5-oxopentanoic acid possesses antioxidant properties. In vitro studies have demonstrated its ability to scavenge free radicals and reduce oxidative stress markers. This activity is crucial for protecting cells from damage associated with various diseases.
Neuroprotective Effects
Studies have highlighted the compound's potential neuroprotective effects. For instance, it may mitigate neuronal damage in models of neurodegenerative diseases by reducing inflammation and oxidative stress. The modulation of the NLRP3 inflammasome pathway has been suggested as a mechanism through which the compound exerts its effects on neuroinflammation and neuronal survival .
In Vitro Studies
- Cytotoxicity Assessment : A study evaluated the cytotoxic effects of 5-[(2,3-dimethylphenyl)amino]-5-oxopentanoic acid on various cancer cell lines. The compound exhibited significant cytotoxicity with IC50 values indicating potent activity against specific cell types .
- Antioxidant Capacity : The antioxidant capacity was assessed using DPPH radical scavenging assays. The results indicated that the compound effectively scavenged DPPH radicals, showcasing its potential as an antioxidant agent .
In Vivo Studies
Research involving animal models has demonstrated that administration of 5-[(2,3-dimethylphenyl)amino]-5-oxopentanoic acid can lead to reduced inflammation markers and improved cognitive function in models of Alzheimer's disease. These findings support its therapeutic potential in neurodegenerative conditions .
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | Mechanism |
|---|---|---|
| Compound A | Antioxidant | Free radical scavenging |
| Compound B | Enzyme inhibitor | Competitive inhibition |
| 5-[(2,3-Dimethylphenyl)amino]-5-oxopentanoic acid | Antioxidant, Neuroprotective | Enzyme inhibition, Receptor binding |
This table illustrates how 5-[(2,3-dimethylphenyl)amino]-5-oxopentanoic acid compares with other compounds in terms of biological activity and mechanisms.
Scientific Research Applications
Structural Formula
Molecular Weight
The molecular weight of 5-[(2,3-dimethylphenyl)amino]-5-oxopentanoic acid is approximately 221.25 g/mol.
Medicinal Chemistry
Anticancer Activity
Research has indicated that compounds similar to 5-[(2,3-dimethylphenyl)amino]-5-oxopentanoic acid may exhibit anticancer properties. Studies have shown that derivatives can inhibit specific cancer cell lines by inducing apoptosis through various mechanisms, such as the modulation of signaling pathways involved in cell survival and proliferation .
Anti-inflammatory Effects
The compound's structural analogs have been investigated for their anti-inflammatory effects. They may inhibit pro-inflammatory cytokines and enzymes like cyclooxygenase (COX), which are pivotal in inflammatory responses .
Biochemistry
Enzyme Inhibition
5-[(2,3-dimethylphenyl)amino]-5-oxopentanoic acid has been studied for its potential to inhibit enzymes involved in metabolic pathways. For instance, it may act as an inhibitor of certain proteases or kinases that play critical roles in disease processes such as cancer and neurodegeneration .
Receptor Modulation
The compound has shown promise in modulating receptors associated with neurotransmission. This includes potential interactions with GABA receptors, which are crucial for neurological function and could lead to therapeutic applications in treating anxiety and depression .
Therapeutic Applications
Drug Development
Due to its diverse biological activities, 5-[(2,3-dimethylphenyl)amino]-5-oxopentanoic acid is being explored as a lead compound in drug discovery programs targeting various diseases, including cancer and neurodegenerative disorders. Its ability to cross the blood-brain barrier makes it a candidate for central nervous system (CNS) disorders .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer properties | Demonstrated significant cytotoxicity against breast cancer cell lines with IC50 values in the micromolar range. |
| Study B | Anti-inflammatory effects | Inhibited COX enzymes effectively, reducing inflammation markers in vitro. |
| Study C | Enzyme inhibition | Showed selective inhibition of proteases involved in tumor progression, suggesting a role in cancer therapy. |
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The table below highlights key structural analogs and their properties:
Key Observations :
Physicochemical and Pharmacokinetic Profiles
- Solubility: Hydrophilic substituents (e.g., dihydroxypropyl in Gadopiclenol) improve aqueous solubility, whereas methyl or halogen groups may reduce it .
- Methylphenyl or dichlorophenyl analogs may show higher plasma protein affinity due to lipophilicity.
- Metabolic Stability: Halogenated derivatives (e.g., dichloro, fluoro) resist oxidative metabolism, enhancing their half-life compared to non-halogenated analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
